molecular formula C21H23NO4 B1217253 Flavodilol CAS No. 79619-31-1

Flavodilol

Cat. No.: B1217253
CAS No.: 79619-31-1
M. Wt: 353.4 g/mol
InChI Key: KRBRHCLLOOCWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flavodilol is a small molecule drug known for its antihypertensive properties. It is chemically identified as (+/-)-7-[2-hydroxy-3-(propylamine)-propoxy]flavone maleate. This compound has been studied for its ability to deplete peripheral biogenic amines, making it effective in lowering blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flavodilol can be synthesized through a regioselective cyclization of β-phenoxyl ynones using wet 1,3-propanediol as the reaction medium. This method does not require metal catalysts, bases, acids, or additives, making it a green and efficient process . The reaction shows high functional tolerance and broad substrate scope, with simple operation and high atomic economy.

Industrial Production Methods

The industrial production of this compound involves the same synthetic route but on a larger scale. The use of 1,3-propanediol as both a participant and solvent ensures the reaction’s efficiency and sustainability. This method is advantageous for large-scale production due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Flavodilol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other compounds.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various flavonoid derivatives, which exhibit different biological activities and pharmacological properties.

Scientific Research Applications

Flavodilol has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying biogenic amine depletion and adrenergic receptor antagonism.

    Biology: this compound’s ability to deplete catecholamines and serotonin makes it valuable in neurochemical studies.

    Medicine: It is primarily researched for its antihypertensive effects and potential use in treating cardiovascular diseases.

    Industry: this compound’s green synthesis method makes it a model for sustainable chemical production.

Mechanism of Action

Flavodilol exerts its effects by antagonizing adrenergic receptors. It depletes sympathetic stores of norepinephrine in heart and vascular tissues, thereby decreasing heart rate and vascular tone . This depletion is achieved through interference with storage and release mechanisms of biogenic amines, including catecholamines and serotonin.

Comparison with Similar Compounds

Similar Compounds

    Carvedilol: Another adrenergic receptor antagonist used for treating hypertension and heart failure.

    Labetalol: A non-selective beta-adrenergic receptor blocker with alpha-blocking activity.

    Propranolol: A non-selective beta-adrenergic receptor blocker used for various cardiovascular conditions.

Uniqueness of Flavodilol

This compound is unique due to its dual action of depleting peripheral biogenic amines and antagonizing adrenergic receptors. This dual mechanism makes it particularly effective in lowering blood pressure and offers a different therapeutic profile compared to other similar compounds.

Properties

CAS No.

79619-31-1

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

7-[2-hydroxy-3-(propylamino)propoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C21H23NO4/c1-2-10-22-13-16(23)14-25-17-8-9-18-19(24)12-20(26-21(18)11-17)15-6-4-3-5-7-15/h3-9,11-12,16,22-23H,2,10,13-14H2,1H3

InChI Key

KRBRHCLLOOCWQF-UHFFFAOYSA-N

SMILES

CCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O

Canonical SMILES

CCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O

Synonyms

flavodilol

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 10.35 liters (125.9 mol) of n-propylamine were added 530 g (1.8 mol) of 7-(2,3-epoxypropoxy)flavone and 5.4 liters of abs ethanol. The mixture was heated at 50° to 55° for 1.5 hr, with stirring. The reaction mixture was cooled and clarified by filtration, and the filtrate concentrated in a rotary evaporator to a volume of 4.0 liters. The resulting solid product was filtered and washed with 1 liter abs ethanol; yield 383 g (60%) of a bright yellow solid, m.p. 144°-146°. The bright yellow solid was suspended in a mixture of 3.41 liters of water and 1.14 liters of 95% ethanol and then treated with 537 ml of 2.5N hydrochloric acid to obtain a solution of pH 1 to 2. The resulting aqueous solution was extracted twice with 537 ml of methylene chloride and then four times with 268 ml of CH2Cl2. The aqueous solution was clarified by filtration. Water (1.14 liters) was added to the filtrate, followed by the slow addition of 537 ml of 2.5N NaOH until the mixture tested for a pH of 10 to 11 to give a solid precipitate. The mixture was stirred for 1/2 hr. The product was filtered, washed with 2.68 liters water and air dried; yield, 362 g (57%) of the title compound as a pale yellow powder, m.p. 145°-147°.
Quantity
10.35 L
Type
reactant
Reaction Step One
Name
7-(2,3-epoxypropoxy)flavone
Quantity
530 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
57%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.